Balsalazide
Overview
Description
Balsalazide is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease, such as ulcerative colitis. It is sold under various brand names, including Colazal in the United States and Colazide in the United Kingdom .
Mechanism of Action
Target of Action
Balsalazide’s primary target is the large intestine, specifically the site of ulcerative colitis . The compound is designed to act directly on this region, delivering its active moiety, mesalazine (also known as 5-aminosalicylic acid, or 5-ASA), to the inflamed tissues .
Mode of Action
This compound is a prodrug, which means it is biologically inactive until it is metabolized within the body . It is enzymatically cleaved in the colon by bacterial azoreductases to release mesalazine . Mesalazine is an anti-inflammatory agent that works by blocking the production of arachidonic acid metabolites in the colon mucosa . This interaction reduces inflammation, thereby alleviating the symptoms of ulcerative colitis .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the azoreduction pathway, facilitated by bacterial azoreductases present in the colon . These enzymes cleave this compound to release mesalazine, the active anti-inflammatory agent . Mesalazine then acts on the inflamed tissues in the colon, blocking the production of arachidonic acid metabolites and reducing inflammation .
Pharmacokinetics
This compound exhibits low and variable absorption from the colon . It is highly protein-bound (>99%) and has a half-life of approximately 12 hours . The compound is metabolized in the colon by bacterial azoreductases to release mesalazine . About 65% of the metabolites are excreted in the feces, and less than 16% are excreted in the urine . The systemic exposure to this compound in ulcerative colitis patients is up to 60 times greater than that in healthy individuals .
Result of Action
The result of this compound’s action is a reduction in bowel inflammation, diarrhea, rectal bleeding, and stomach pain associated with ulcerative colitis . By delivering mesalazine directly to the site of inflammation in the large intestine, this compound effectively treats the symptoms of mildly to moderately active ulcerative colitis .
Action Environment
The action of this compound is influenced by the presence of bacterial azoreductases in the colon, which are necessary for the conversion of the prodrug to its active form . The large intestine’s environment, particularly the presence of inflammation and the microbiota composition, can therefore influence the efficacy of this compound . The stability of the compound is also likely to be affected by factors such as pH and the presence of other substances in the gut.
Biochemical Analysis
Biochemical Properties
Balsalazide is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug . The cleavage is performed by bacterial azoreduction . Mesalamine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the colon where it is activated. It is known to inhibit the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to mesalamine in the colon. Mesalamine then acts to decrease inflammation by blocking the production of arachidonic acid metabolites . This action is believed to occur topically in the colon mucosa .
Temporal Effects in Laboratory Settings
In clinical trials, this compound has shown to be effective in maintaining remission in patients with ulcerative colitis. High dose this compound (3.0 g twice daily) was superior in maintaining remission compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily) .
Dosage Effects in Animal Models
Higher doses have been found to be more effective in maintaining remission in patients with ulcerative colitis .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway. It is converted to mesalamine, which then acts to block the production of arachidonic acid metabolites .
Transport and Distribution
This compound is delivered intact to the colon where it is cleaved by bacterial azoreduction to produce mesalamine . This ensures that the active agent is delivered directly to the site of inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Balsalazide involves several key steps. The starting material is 4-amino hippuric acid, which is obtained by coupling para-aminobenzoic acid and glycine . This product is then treated with nitrous acid to form the diazonium salt. The diazonium salt reacts with salicylic acid at the position para to the phenol group to yield this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound sodium involves two main steps: the purification of this compound acid and the conversion to this compound sodium . The purification process includes dissolving this compound acid in dimethylformamide or dimethyl sulfoxide, followed by decolorization, crystallization, and drying . The conversion to this compound sodium is achieved by adding sodium hydroxide solution to the purified this compound acid, followed by crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Balsalazide undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This compound is subjected to acidic and alkaline hydrolysis, leading to substantial degradation.
Oxidation: Oxidizing conditions also result in significant degradation of this compound.
Major Products Formed
The primary degradation products of this compound include mesalazine and 4-aminobenzoyl-beta-alanine .
Scientific Research Applications
Balsalazide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and environmental science. In medicine, it is used to treat inflammatory bowel diseases such as ulcerative colitis . In environmental science, this compound has been studied for its adsorption properties using unsaturated polyester resin as a non-carbon adsorbent . This research is significant for understanding the removal of pharmaceutical compounds from wastewater streams .
Comparison with Similar Compounds
Balsalazide is part of the 5-aminosalicylic acid (5-ASA) family of drugs, which also includes mesalazine and sulfasalazine . Compared to mesalazine, this compound is more effective in inducing remission in patients with ulcerative colitis . Unlike sulfasalazine, this compound is better tolerated and has fewer side effects . Other similar compounds include olsalazine and vedolizumab .
List of Similar Compounds
- Mesalazine
- Sulfasalazine
- Olsalazine
- Vedolizumab
Properties
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKCKJONYRRHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040653, DTXSID50861027 | |
Record name | Balsalazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble as disodium salt | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase. | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80573-04-2 | |
Record name | Balsalazide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balsalazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balsalazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BALSALAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.